molecular formula C15H12F3NO5S B1399627 (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate CAS No. 929039-94-1

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

Cat. No.: B1399627
CAS No.: 929039-94-1
M. Wt: 375.3 g/mol
InChI Key: KLEJCIQBFZNRSX-MRVPVSSYSA-N
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Description

(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate (CAS: 929039-94-1) is a chiral thiophene-based ester with a molecular formula of C₁₅H₁₂F₃NO₅S and a molecular weight of 375.32 . It features a nitro group at the 5-position of the thiophene ring and a trifluoromethyl-substituted phenethyl ether group at the 3-position. The compound is synthesized via multi-step reactions, including nucleophilic substitution and chromatography purification, yielding up to 90% purity .

Key properties include:

  • Purity: 95–98% (pharmaceutical-grade)
  • Storage: Stable under sealed, dry conditions at 2–8°C
  • Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

It serves as a high-purity intermediate in drug development, particularly for molecules targeting kinase inhibition or anti-inflammatory pathways .

Properties

IUPAC Name

methyl 5-nitro-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO5S/c1-8(9-5-3-4-6-10(9)15(16,17)18)24-11-7-12(19(21)22)25-13(11)14(20)23-2/h3-8H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJCIQBFZNRSX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728119
Record name Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929039-94-1
Record name Methyl 5-nitro-3-{(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy}thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to modulate biological pathways. Its nitro and trifluoromethyl groups enhance lipophilicity and biological activity, making it suitable for drug design.

Case Study : A study demonstrated that derivatives of thiophene compounds exhibit anti-inflammatory properties, suggesting that (R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate could be explored for therapeutic applications in treating inflammatory diseases .

Agrochemical Development

The trifluoromethyl group is known to improve the efficacy of agrochemicals by enhancing their stability and bioactivity. This compound can potentially be used in the synthesis of new pesticides or herbicides.

Data Table: Comparison of Agrochemical Efficacy

Compound NameActive IngredientApplicationEfficacy (%)
Compound AThiophene DerivativeHerbicide85
This compoundTBDTBDTBD

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Research Insight : The incorporation of thiophene derivatives into polymer matrices has been shown to enhance conductivity and stability, making them suitable for electronic applications .

Synthesis Techniques

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group and carboxylate functionalities.

Synthetic Route Overview

  • Starting Materials : Thiophene derivatives and trifluoromethylated phenols.
  • Reagents Used : Electrophilic trifluoromethylating agents.
  • Yield : High yields reported under optimized conditions.

Comparison with Similar Compounds

Compound A : (R)-Methyl 5-(2-nitro-5-(pivaloyloxymethyl)phenylamino)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

  • CAS : 929095-36-3
  • Molecular Formula : C₂₇H₂₇F₃N₂O₇S
  • Molecular Weight : 580.57
  • Key Differences: Contains a pivaloyloxymethyl-protected amino group at the 5-position instead of a nitro group. The amino group enhances nucleophilic reactivity, making it suitable for coupling reactions in prodrug synthesis. Higher molecular weight reduces solubility in polar solvents compared to the target compound .

Compound B : 3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylbenzaldehyde

  • CAS : Referenced as 10-F789695
  • Molecular Formula : C₁₉H₁₅FOS
  • Molecular Weight : 318.38
  • Key Differences :
    • Lacks ester and trifluoromethyl groups but includes a fluorophenyl-thiophene hybrid structure .
    • The aldehyde functional group enables use in Schiff base formation or as a precursor for heterocyclic synthesis.
    • Lower molecular weight improves volatility for gas-phase reactions .

Compound C : (R,R,R)-Aprepitant Analog

  • CAS : 1148113-53-4
  • Molecular Formula : C₂₈H₂₆F₇N₅O₂
  • Molecular Weight : 621.53
  • Key Differences :
    • Incorporates a morpholine ring and triazolone moiety, diverging from the thiophene backbone.
    • Designed for neurokinin-1 receptor antagonism, unlike the target compound’s role as an intermediate.
    • The trifluoromethyl groups enhance metabolic stability but increase hydrophobicity .

Key Findings from Comparative Analysis

Trifluoromethyl Impact : The trifluoromethyl group in the target compound and Compound A enhances electron-withdrawing effects , stabilizing the thiophene ring and directing electrophilic substitution reactions .

Reactivity : The nitro group in the target compound facilitates reduction to amines, while Compound A’s pivaloyloxymethyl group acts as a protecting group for amine functionalities in prodrug strategies .

Scalability : The target compound’s synthesis achieves 90% yield using silica chromatography , whereas analogues like Compound B require costlier reagents (e.g., 397.00 €/25mg) .

Drug Development Utility : The target compound’s balance of moderate molecular weight and polarity makes it preferable for kinase inhibitor synthesis over bulkier analogues like Compound A .

Q & A

Q. Table 1: Key Synthetic Parameters for Thiophene Derivatives

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°C (reflux)↑ Yield by 20%
Catalyst (Et3N)5–10 mol%Prevents dimerization
Solvent Polarityε > 15 (e.g., DMF)Enhances solubility

Q. Table 2: Spectral Signatures for Functional Groups

Group1H NMR (ppm)13C NMR (ppm)
CF3-120–125 (q, J = 280 Hz)
OCH2CH31.3–1.5 (t), 4.0–4.5 (q)60–65 (OCH2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 5-nitro-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate

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